ent-Rosuvastatin Lactone is a chemical compound with the molecular formula . It is a derivative of Rosuvastatin, a well-known statin used primarily to lower cholesterol levels in patients. The lactone form is characterized by its cyclic ester structure, which plays a significant role in its pharmacological properties.
The compound is synthesized through various chemical reactions involving specific starting materials, and it has been identified as having potential applications in pharmaceuticals, particularly in cardiovascular health.
ent-Rosuvastatin Lactone is classified as a statin, specifically an HMG-CoA reductase inhibitor, which is crucial for cholesterol biosynthesis. The compound is derived from Rosuvastatin, which itself is synthesized from various organic precursors. The lactone form is significant in the context of drug metabolism and efficacy.
The synthesis of ent-Rosuvastatin Lactone typically involves several steps, including condensation, oxidation, reduction, and substitution reactions. A notable synthetic route includes:
This method emphasizes high yield and purity while minimizing environmental impact by avoiding heavy metals in the process.
The molecular structure of ent-Rosuvastatin Lactone features a complex arrangement of atoms that includes:
The structural formula can be represented as follows:
The compound's molecular weight is approximately 463.5 g/mol. The presence of the fluorine atom contributes to its biological activity by enhancing binding affinity to the target enzyme.
ent-Rosuvastatin Lactone can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding the compound's stability and reactivity in biological systems .
The primary mechanism of action of ent-Rosuvastatin Lactone involves inhibition of the enzyme HMG-CoA reductase. This enzyme catalyzes a key step in the cholesterol biosynthesis pathway:
The compound does not present flammability hazards but requires standard safety precautions during handling due to potential skin and eye irritation .
ent-Rosuvastatin Lactone has several applications in scientific research:
Lactonization represents a critical transformation in statin chemistry, converting the pharmacologically active hydroxy-acid form of rosuvastatin into its inactive lactone derivative. This intramolecular cyclization proceeds via nucleophilic attack of the C5-hydroxyl group on the C1-carboxylic acid, forming a six-membered δ-lactone ring. Industrial processes typically employ acid-catalyzed esterification under controlled conditions. Methanesulfonic acid (0.05-0.2 eq) in toluene at 60-80°C achieves >95% conversion within 4-6 hours, while minimizing diastereomer formation [1] [3]. Alternative catalysts include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA), though selectivity varies significantly with proton strength and solvent polarity. The reaction exhibits stereospecificity, preserving the (3R,5S) configuration at the chiral centers during ring closure. However, excessive acidification or elevated temperatures (>90°C) risks epimerization at C5, generating the undesired (3R,5R)-diastereomer [3] [10].
Table 1: Lactonization Catalysts and Performance
| Catalyst | Concentration (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Lactone Yield (%) | Diastereomeric Purity (%) |
|---|---|---|---|---|---|---|
| Methanesulfonic acid | 0.1 | Toluene | 70 | 5 | 97.2 | >99.5 |
| p-Toluenesulfonic acid | 0.15 | Toluene | 75 | 6 | 94.8 | 98.7 |
| Trifluoroacetic acid | 0.3 | Dichloromethane | 40 | 3 | 88.3 | 97.1 |
| Hydrochloric acid | 0.2 | Water/IPA | 25 | 1 | 82.5 | 95.3 |
The convergent synthesis of rosuvastatin’s pyrimidine-heptenoate skeleton relies critically on Wittig olefination between protected aldehyde D7 [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate] and phosphonium salt Z9 [[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]methyltriphenylphosphonium bromide]. Traditional solution-phase methods used DMSO with K₂CO₃ at 70-75°C, yielding only 70-75% of the (E)-alkene product with significant isomer contamination [7]. Mechanochemical advancements revolutionized this step: liquid-assisted grinding (LAG) with DBU (1.3 eq) in a ball mill achieved 99.2% conversion and 76:24 E/Z selectivity within 16 hours at 25°C, eliminating solvent waste [7]. Polar solvents like N,N-dimethylformamide (DMF) enhance Z-selectivity (up to 65%) by stabilizing the betaine intermediate, while non-polar toluene favors E-alkene formation (70%) through a concerted mechanism [7] [8]. The phosphonium ylide geometry, influenced by base strength and dielectric constant, ultimately controls the (E)/(Z)-isomer ratio in the lactone precursor.
Table 2: Wittig Reaction Conditions and Stereoselectivity
| Base | Solvent | Reaction Mode | Temperature (°C) | Time (h) | Conversion (%) | E:Z Ratio | E-Factor |
|---|---|---|---|---|---|---|---|
| K₂CO₃ | DMSO | Solution-phase | 75 | 7 | 75.4 | 68:32 | 86.2 |
| DBU | None (LAG) | Mechanochemical | 25 | 16 | 99.2 | 76:24 | 4.3 |
| KOH | Ethanol | Solution-phase | 50 | 12 | 83.7 | 73:27 | 42.1 |
| NaOEt | THF | Solution-phase | 40 | 10 | 78.9 | 62:38 | 51.6 |
ent-Rosuvastatin lactone forms spontaneously under acidic conditions from rosuvastatin calcium, serving as both a degradation product and a synthetic route. This pathway exploits the thermodynamic stability of the δ-lactone ring. Optimized conditions use pH-controlled acidification: hydrochloric acid (0.1N) added to rosuvastatin calcium suspensions in acetonitrile/water (4:1) at pH 2.5-3.0 and 40°C achieves >98% lactonization in <60 minutes [5] [10]. Critical parameters include:
Modern processes integrate silicon deprotection and lactone hydrolysis into single-vessel operations to minimize intermediates and reduce E-factors. The optimized sequence employs:
Table 3: Industrial Process Metrics for ent-Rosuvastatin Lactone Synthesis
| Process Step | Key Reagent | E-Factor | Yield (%) | Purity (%) | Critical Control Parameter |
|---|---|---|---|---|---|
| Wittig Olefination | DBU (LAG) | 4.3 | 99.2 | 98.5 | Particle size of K₂CO₃ |
| Lactonization | Methanesulfonic acid | 7.1 | 97.2 | 99.7 | Water content <0.5% |
| Stereoselective Resolution | Ti(OiPr)₄/(R)-BINOL | 18.7 | 82.4 | >99.9 | Temperature (-20±2°C) |
| One-Pot Deprotection/Hydrolysis | TBAF/NaOH | 12.6 | 88.0 | 99.3 | pH during hydrolysis (9.5-10.0) |
References
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5